molecular formula C25H22N4O3 B4626622 4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No. B4626622
M. Wt: 426.5 g/mol
InChI Key: QIPLPDPCAJVZAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyrimido[1,2-a]benzimidazole derivatives often involves the condensation and cyclization reactions of various benzimidazole precursors with suitable reactants. For example, a one-step method for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives involves heating 2-carbomethoxyaminobenzimidazole with different acids at high temperatures, indicating a possible scheme for synthesizing similar compounds (Shazhenov & Kadyrov, 1977). Furthermore, the 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive agent in DMSO solvent has been utilized for the synthesis of related benzimidazole derivatives, providing insights into potential synthesis routes for the target compound (Bhaskar et al., 2019).

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of chemicals that can be synthesized through various methods involving the reaction of specific precursor molecules in the presence of suitable reagents and conditions. For instance, Hassan et al. (2014) demonstrated the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, indicating methodologies that could potentially be applied or adapted for the synthesis of the specified compound. These synthetic routes are critical for producing the compound in pure form for research purposes (Hassan et al., 2014).

Cytotoxicity and Antiproliferative Activity

Research into similar compounds has revealed their potential cytotoxic and antiproliferative effects against various cancer cell lines. The study of novel benzodifuranyl derivatives by Abu-Hashem et al. (2020) highlights the exploration of such compounds as anti-inflammatory and analgesic agents, which could inform the pharmacological applications of "4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide" in cancer research (Abu‐Hashem et al., 2020).

Antidiabetic Screening

The compound's framework suggests potential for antidiabetic activity, as indicated by research on similar dihydropyrimidine derivatives. For example, Lalpara et al. (2021) synthesized and evaluated a series of N-substituted-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for in vitro antidiabetic activity. Such studies demonstrate the broader potential of dihydropyrimidine derivatives in the development of new therapeutic agents for diabetes (Lalpara et al., 2021).

properties

IUPAC Name

4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-15-22(24(31)27-17-10-12-19(32-2)13-11-17)23(16-6-5-7-18(30)14-16)29-21-9-4-3-8-20(21)28-25(29)26-15/h3-14,23,30H,1-2H3,(H,26,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLPDPCAJVZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 2
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 4
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 5
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 6
4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

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